Synthesis pathway of Betrixaban maleate for research purposes
Synthesis pathway of Betrixaban maleate for research purposes
An In-depth Technical Guide to the Synthesis of Betrixaban Maleate for Research Purposes
Introduction
Betrixaban is an oral, direct factor Xa inhibitor, a class of anticoagulant medications.[1] It is indicated for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[2] The maleate salt of Betrixaban, with the chemical name N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide maleate, is the active pharmaceutical ingredient in the approved drug product.[3] This technical guide provides a detailed overview of the common synthesis pathways for Betrixaban maleate for research and development purposes, including experimental protocols, quantitative data, and process visualizations.
Core Synthesis Strategy
The synthesis of Betrixaban revolves around the construction of a central benzamide scaffold, linking three key building blocks. The most common strategies involve the sequential coupling of these components. Two prevalent pathways are detailed below, primarily differing in the stage at which the dimethylcarbamimidoyl (dimethylamidine) moiety is introduced.
Pathway A: Late-Stage Amidine Formation This pathway involves the coupling of an amino-benzamide intermediate with a cyanobenzoyl chloride, followed by the conversion of the cyano group to the final dimethylamidine group.
Pathway B: Pre-formed Amidine Coupling In this approach, the dimethylamidine functionality is prepared on a separate benzoic acid intermediate, which is then coupled with the amino-benzamide core structure.
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the two primary synthesis routes for Betrixaban.
Caption: Synthesis Pathway A: Late-Stage Cyano to Amidine Conversion.
Caption: Synthesis Pathway B: Coupling with a Pre-formed Amidine Intermediate.
Experimental Protocols
Step 1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (Intermediate C)
This initial step involves the amide coupling of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. Safer coupling agents like EDC/NHS are preferred over hazardous reagents like phosphorus oxychloride or oxalyl chloride.[4]
-
Reagents: 5-methoxy-2-nitrobenzoic acid (1.0 eq), 2-amino-5-chloropyridine (1.0-1.3 eq), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2-1.3 eq), N-hydroxysuccinimide (NHS) (1.2 eq).
-
Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Procedure:
-
To a flask, add 5-methoxy-2-nitrobenzoic acid (19.7g, 0.1 mol), N-hydroxysuccinimide (13.8g, 0.12 mol), and EDC (18.6g, 0.12 mol).[4]
-
Add THF (160 mL) and stir the mixture at 20°C for 1 hour to activate the carboxylic acid.[4]
-
Add 2-amino-5-chloropyridine (12.8g, 0.1 mol) and continue the reaction until completion (monitored by TLC).[4]
-
Upon completion, cool the reaction solution to 5°C and add water (approx. 1260 mL) to precipitate the product.[4]
-
Stir the suspension for 7 hours to complete crystallization.[4]
-
Filter the solid, wash sequentially with water and ethanol.[4]
-
Dry the filter cake under vacuum at 40°C for 10 hours to yield the title compound as a solid.[4]
-
Step 2: Synthesis of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (Intermediate D)
This step involves the reduction of the nitro group of intermediate C to an amine. A common method uses hydrazine hydrate with a catalyst.[5]
-
Reagents: N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq), Ferric chloride (0.1 eq), Hydrazine hydrate (80%, 4.0 eq).
-
Solvent: Methanol.
-
Procedure:
-
Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (30 g) in methanol (300 ml).[5]
-
Add ferric chloride (1.58 g) and heat the mixture to reflux.[5]
-
Slowly add hydrazine hydrate (80%, 24.4 g) dropwise while maintaining reflux.[5]
-
Keep the reaction under reflux for 6 hours, monitoring by HPLC until the starting material is consumed (<0.3% peak area).[5]
-
After completion, remove most of the solvent under reduced pressure and cool to room temperature.[5]
-
Add ethyl acetate and stir for 1 hour. Wash the organic phase sequentially with water and saturated brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure to obtain a light yellow solid.[5]
-
Step 3A: Synthesis of N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (Intermediate F)
This procedure follows Pathway A, coupling the amine (Intermediate D) with 4-cyanobenzoyl chloride.
-
Reagents: 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (1.0 eq), 4-cyanobenzoyl chloride (1.0-1.2 eq), Pyridine or another suitable base.
-
Solvent: Anhydrous aprotic solvent (e.g., Dichloromethane, THF).
-
Procedure:
-
Dissolve 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide in the chosen solvent under an inert atmosphere.
-
Cool the solution in an ice bath and add the base.
-
Add a solution of 4-cyanobenzoyl chloride in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).
-
Perform an aqueous workup, washing with dilute acid (e.g., 1N HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or chromatography to obtain the cyano-intermediate F.[6][7]
-
Step 4A: Synthesis of Betrixaban Free Base (Compound G) from Intermediate F
This is the final step in Pathway A, converting the cyano group to the dimethylamidine.
-
Reagents: N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (1.0 eq), Dimethylaminomagnesium chloride (prepared from a Grignard reagent and dimethylamine) or Lithium dimethylamide.[7][8]
-
Solvent: Anhydrous THF or other etheral solvent.
-
Procedure:
-
In a reaction flask, place liquefied dimethylamine (350 ml) and cool to -5 to 0°C.[8]
-
Add the cyano-intermediate F (30g, 0.074 mol).[8]
-
Add a pre-prepared solution of dimethylaminomagnesium chloride (0.5 mol) dropwise over 30 minutes, keeping the temperature between -5 and 0°C.[8]
-
After the addition, raise the temperature to 10-15°C and recover the excess dimethylamine.[8]
-
Add an aqueous solution of sodium carbonate (30g) and sodium bicarbonate (30g) (300ml) and stir for 1 hour.[8]
-
Filter the resulting solid. Slurry the solid twice with methanol and dry to obtain Betrixaban free base.[8]
-
Step 3B & 4B: Synthesis of Betrixaban Free Base (Compound G) from Intermediate D and K
This procedure follows Pathway B, directly coupling the key amine intermediate with the pre-formed amidine-acid.[7]
-
Reagents: 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (Intermediate D, 1.0 eq), 4-(N,N-dimethylcarbamimidoyl)benzoic acid hydrochloride (Intermediate K, 1.0-1.2 eq), EDCI (1.0-1.3 eq).
-
Solvent: DMF or other suitable polar aprotic solvent.
-
Procedure:
-
Combine Intermediate D and Intermediate K in the solvent.
-
Add the coupling agent EDCI and stir the reaction at room temperature until completion.
-
Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product.
-
The crude Betrixaban hydrochloride is then neutralized with an aqueous base solution (e.g., sodium carbonate) to yield the Betrixaban free base.[7]
-
The product is isolated by filtration, washed with water, and dried.
-
Step 5: Formation of Betrixaban Maleate (Compound I)
The final step is the formation of the stable maleate salt from the free base.[9]
-
Reagents: Betrixaban free base (1.0 eq), Maleic acid (1.0-2.0 eq).
-
Solvent: Ethanol/Water mixture (e.g., 3.9:1 v/v or 22.4:5.7 v/w).[9]
-
Procedure:
-
Dissolve the Betrixaban free base in a mixture of ethanol and purified water at an elevated temperature (e.g., 50-60°C).[9]
-
Add maleic acid (typically dissolved in a small amount of the solvent mixture).[9]
-
Stir the solution for at least 1 hour at 22°C.[9]
-
Filter the solution and concentrate under vacuum to a specific volume.
-
Cool the solution to at or below 20°C to induce crystallization. Seeding with existing crystals may be beneficial.[9]
-
Isolate the crystalline solid by filtration, wash with a cold solvent (e.g., ethanol or an anti-solvent like n-butyl acetate), and dry under vacuum.[9][10]
-
Quantitative Data Summary
The following tables summarize reported yields and purity for the key transformations in the synthesis of Betrixaban maleate.
| Reaction Step | Starting Material | Product | Reported Yield | Reported Purity (HPLC) | Reference |
| Step 1 | 5-Methoxy-2-nitrobenzoic acid | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | 88.4% - 96.2% | 98.6% - 99.6% | [4] |
| Step 2 | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 93% | >98% | [5] |
| Step 4A | N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide | Betrixaban (Free Base) | 90.64% | 99.6% | [8] |
| Overall | 4-(N,N-dimethylcarbamimidoyl)benzoate starting material | Betrixaban (Free Base) | 38% (overall) | >98% | [6] |
| Intermediate | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Betrixaban Maleate | 936539-80-9 | C₂₇H₂₆ClN₅O₇ | 567.98 | [3] |
| Betrixaban (Free Base) | 330942-05-7 | C₂₃H₂₂ClN₅O₃ | 451.91 | [7] |
| 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 280773-17-3 | C₁₃H₁₂ClN₃O₂ | 277.71 | [5][11] |
| N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide | 330942-01-3 | C₂₁H₁₅ClN₄O₃ | 406.82 | [8] |
| 4-(N,N-dimethylcarbamimidoyl)benzoic acid HCl | Not Available | C₁₀H₁₃ClN₂O₂ | 228.68 | [7] |
Conclusion
The synthesis of Betrixaban maleate can be accomplished through multiple convergent pathways, offering flexibility for research and process development. The choice between a late-stage cyano-to-amidine conversion (Pathway A) and the coupling of a pre-formed amidine-acid (Pathway B) depends on factors such as reagent availability, scalability, and impurity profiles. The protocols provided herein are based on published literature and patents, offering a robust foundation for laboratory-scale synthesis. Researchers should ensure all reactions are conducted with appropriate safety precautions and are monitored by suitable analytical techniques to ensure reaction completion and product purity.
References
- 1. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. Betrixaban maleate | C27H26ClN5O7 | CID 16069304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 5. 2-AMino-N-(5-chloropyridin-2-yl)-5-MethoxybenzaMide | 280773-17-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Betrixaban synthesis - chemicalbook [chemicalbook.com]
- 9. US8946269B2 - Crystalline forms of a factor Xa inhibitor - Google Patents [patents.google.com]
- 10. US20200317616A1 - Crystalline Form of Betrixaban Maleate - Google Patents [patents.google.com]
- 11. 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
